Methylphenidate-D9
Overview
Description
Methylphenidate-D9 is a central nervous system stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD). It is thought to block the reuptake of norepinephrine and dopamine and increase the release of these monoamines . It is also prescribed for the treatment of tachycardia and narcolepsy .
Synthesis Analysis
The synthesis of Methylphenidate-D9 involves a rhodium (II)-catalyzed intermolecular C–H insertion of methyl aryldiazoacetates with either N-Boc-piperidine or N-Boc-pyrrolidine followed by deprotection with trifluoroacetic acid .Molecular Structure Analysis
The molecular formula of Methylphenidate-D9 is C14H10D9NO2 · HCl . The average mass is 233.306 Da and the monoisotopic mass is 233.141586 Da . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Methylphenidate-D9 is suitable for quantitation of methylphenidate levels in urine, serum, or plasma by LC/MS or GC/MS for urine drug testing, clinical toxicology, or forensic analysis .Physical And Chemical Properties Analysis
Methylphenidate-D9 has a molecular weight of 278.82 . It is stable in acid, hydrolytic, thermal, and photolytic degradation conditions but degrades significantly in base stress condition and slightly in oxidative stress condition .Safety And Hazards
Methylphenidate-D9, like other CNS stimulants, can result in overdose and death, especially with higher doses or unapproved methods of administration, such as snorting or injection . It is known to slightly raise blood pressure and accelerate the heart rate . Long-term use of methylphenidate does not increase the risk of growth impairments, psychiatric or neurological adverse events .
properties
CAS RN |
1219908-85-6 |
---|---|
Product Name |
Methylphenidate-D9 |
Molecular Formula |
C14H19NO2 |
Molecular Weight |
242.366 |
IUPAC Name |
methyl 2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/i5D2,6D2,9D2,10D2,12D |
InChI Key |
DUGOZIWVEXMGBE-DNIAVSQBSA-N |
SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
synonyms |
Methylphenidate-D9 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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